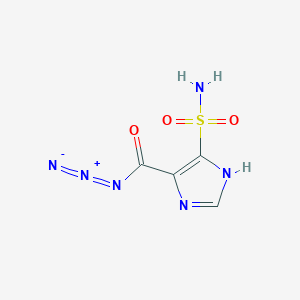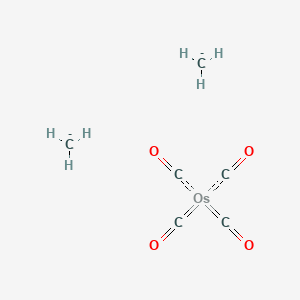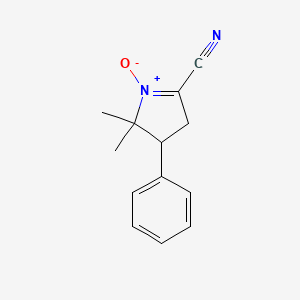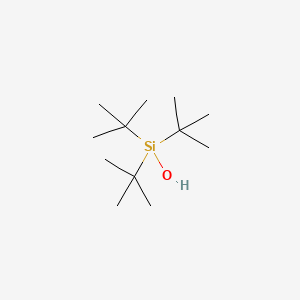
Silanol, tris(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanol, tris(1,1-dimethylethyl)-: is a chemical compound with the molecular formula C12H28OSi . It is a type of silanol, which are compounds containing a silicon atom bonded to a hydroxyl group. This particular silanol is characterized by the presence of three tert-butyl groups attached to the silicon atom, making it a bulky and sterically hindered molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(1,1-dimethylethyl)- typically involves the hydrolysis of corresponding silanes. One common method is the hydrolysis of tris(1,1-dimethylethyl)chlorosilane in the presence of water or a suitable aqueous medium. The reaction is usually carried out under mild conditions to prevent the formation of polysiloxanes .
Industrial Production Methods: In industrial settings, the production of Silanol, tris(1,1-dimethylethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts such as acids or bases can also enhance the hydrolysis process, making it more efficient .
Analyse Chemischer Reaktionen
Types of Reactions: Silanol, tris(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Siloxanes are the major products.
Reduction: The corresponding silanes are formed.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silanol, tris(1,1-dimethylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .
Biology and Medicine: In biological research, this compound is used as a protective group for hydroxyl functionalities in the synthesis of complex molecules. It is also explored for its potential use in drug delivery systems due to its biocompatibility .
Industry: Industrially, Silanol, tris(1,1-dimethylethyl)- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to oxidation .
Wirkmechanismus
The mechanism of action of Silanol, tris(1,1-dimethylethyl)- involves its ability to form strong bonds with oxygen and other electronegative elements. This is due to the high affinity of silicon for oxygen, which allows it to participate in various chemical reactions. The bulky tert-butyl groups provide steric hindrance, making the compound less reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
- Silanol, (1,1-dimethylethyl)dimethyl-
- Benzoic acid, tert-butyldimethylsilyl ester
- Tris(trimethylsilyl)silane
Comparison: Silanol, tris(1,1-dimethylethyl)- is unique due to its three tert-butyl groups, which provide significant steric hindrance. This makes it less reactive compared to other silanols like Silanol, (1,1-dimethylethyl)dimethyl-. The presence of bulky groups also enhances its thermal stability and resistance to oxidation, making it more suitable for high-temperature applications .
Eigenschaften
CAS-Nummer |
56889-90-8 |
|---|---|
Molekularformel |
C12H28OSi |
Molekulargewicht |
216.43 g/mol |
IUPAC-Name |
tritert-butyl(hydroxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3 |
InChI-Schlüssel |
TYCVNFYGWNZRAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


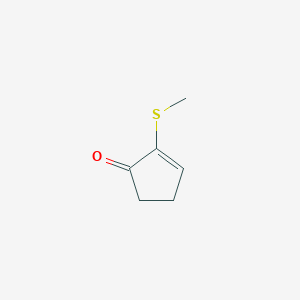

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

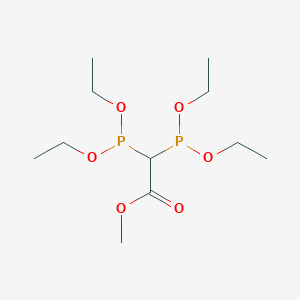

![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
